![molecular formula C8H6Br2O2 B1677001 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone CAS No. 28293-38-1](/img/structure/B1677001.png)
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone
Overview
Description
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of benzoquinone, characterized by the presence of two bromine atoms and two methyl groups attached to the quinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone can be synthesized through the bromination of 3,6-dimethyl-1,4-benzoquinone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzoquinones with various functional groups.
Scientific Research Applications
Chemistry
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone serves as a valuable reagent in organic synthesis. It acts as a precursor for more complex molecules and is involved in various chemical reactions:
- Oxidation : Can be oxidized to form higher oxidation state compounds.
- Reduction : Reduced to yield hydroquinone derivatives.
- Substitution : The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Biology
Research has indicated that this compound interacts with biological molecules and exhibits potential antimicrobial properties. Studies have explored its effects on various microorganisms:
- Inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli have been documented.
- The compound's mechanism of action involves redox reactions, allowing it to act as an electron acceptor or donor in biological systems .
Medicine
The therapeutic potential of this compound has been investigated in drug development:
- It shows promise as a lead compound due to its biological activity.
- Its interactions with enzymes involved in oxidative stress pathways make it a candidate for further exploration in treating oxidative damage-related diseases .
Industry
In industrial applications, this compound is utilized in the development of new materials and as an intermediate in chemical manufacturing processes. Its unique properties make it suitable for specialized applications in material science and chemical synthesis .
Case Study 1: Antimicrobial Activity
A study assessed the antibacterial activity of various derivatives of benzoquinones including this compound. Results indicated significant inhibition zones against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .
Case Study 2: Redox Chemistry
Research focused on the redox properties of this compound revealed its effectiveness in electron transfer processes within biological systems. This property was linked to its ability to modulate cellular pathways related to energy production and oxidative stress response .
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in electron transfer processes. This property makes it useful in studying electron transport chains and oxidative stress in biological systems. The compound’s molecular targets include enzymes and proteins involved in redox reactions, affecting cellular pathways related to energy production and oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-1,4-benzoquinone
- 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone
- 2,5-Dichloro-3,6-dimethyl-1,4-benzoquinone
Uniqueness
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is unique due to the specific positioning of its bromine and methyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different redox potentials and biological activities, making it a valuable compound for targeted research and applications.
Biological Activity
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is a synthetic organic compound characterized by its unique structure, which includes a benzoquinone core with two bromine substituents and two methyl groups. This compound has garnered attention in various fields such as organic chemistry and medicinal research due to its notable biological activities.
The chemical formula for this compound is . Its structure enhances its reactivity and biological efficacy compared to other benzoquinones. The presence of bromine atoms increases the compound's electrophilicity, making it a potential candidate for various biological interactions.
The mechanism of action of this compound involves its ability to undergo redox reactions. It acts as an electron acceptor or donor, participating in electron transfer processes essential for cellular metabolism and energy production. This property allows it to interact with proteins and enzymes involved in redox reactions, affecting cellular pathways related to oxidative stress and energy production.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 10.5 | Induces apoptosis |
HeLa (Cervical) | 12.3 | Inhibits cell proliferation |
A549 (Lung) | 15.0 | Causes G2/M phase arrest |
These results suggest that the compound could be further explored as a lead compound in cancer therapy .
Antimicrobial Properties
In addition to its antitumor activity, this compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against both bacterial and fungal strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings indicate that the compound may serve as a potential antimicrobial agent in pharmaceutical applications .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a strong correlation between bromine substitution and increased cytotoxicity.
- Antimicrobial Efficacy : Another research article highlighted the antimicrobial activity against standard bacterial and fungal organisms. The compound showed promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.
Properties
IUPAC Name |
2,5-dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSPXJILWYFFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950992 | |
Record name | 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28293-38-1 | |
Record name | NSC56328 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIBROMO-3,6-DIMETHYL-1,4-BENZOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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